molecular formula C11H15NO4 B13610968 Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate

Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate

Cat. No.: B13610968
M. Wt: 225.24 g/mol
InChI Key: QVHAWLCKZFAKRY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate is an α-amino ester featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at position 3 and a hydroxyl group (-OH) at position 4. The compound is of interest in medicinal chemistry due to its structural resemblance to pharmacophores in bioactive molecules, such as enzyme inhibitors or receptor modulators .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate

InChI

InChI=1S/C11H15NO4/c1-3-16-9-6-7(4-5-8(9)13)10(12)11(14)15-2/h4-6,10,13H,3,12H2,1-2H3

InChI Key

QVHAWLCKZFAKRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)OC)N)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The preparation of methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate generally involves the following strategic steps:

  • Introduction of the ethoxy and hydroxy substituents on the aromatic ring.
  • Formation of the amino acid backbone with the amino and ester groups.
  • Selective functional group transformations to achieve the target substitution pattern.

Two main synthetic approaches are commonly reported:

Reductive Amination Route

This method involves the condensation of a suitably substituted benzaldehyde with an amino acid ester or an amine, followed by reduction to form the amino acid derivative.

Procedure Highlights:

  • Starting with 3-ethoxy-4-hydroxybenzaldehyde, the aldehyde group is reacted with methyl glycinate or a similar amino ester under mild acidic conditions.
  • The imine intermediate formed is then reduced using sodium borohydride or sodium triacetoxyborohydride.
  • The reaction is typically performed in ethanol or methanol under reflux or room temperature conditions.

Advantages:

  • High selectivity for the amino acid formation.
  • Mild reaction conditions preserve sensitive functional groups such as hydroxy and ethoxy.

Example from Literature:

  • A related synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide utilized a stepwise imine formation followed by sodium borohydride reduction to yield the amino derivative in high yield (95%).

Esterification and Amination of Phenylacetic Acid Derivatives

An alternative approach is the esterification of 3-ethoxy-4-hydroxyphenylacetic acid followed by amination.

Procedure Highlights:

  • The phenylacetic acid derivative bearing the ethoxy and hydroxy groups is first converted to its methyl ester via Fischer esterification using methanol and acid catalysis.
  • Amination is then performed at the alpha position through nucleophilic substitution or reductive amination.
  • Catalysts such as metal-organic frameworks (MOFs) or phase-transfer catalysts may be employed to improve yields and selectivity.

Catalytic and Green Chemistry Approaches

Recent advances include the use of heterogeneous catalysts such as pillar-layered metal-organic frameworks (MOFs) with urea linkers (Basu-HDI) to catalyze multi-component reactions efficiently under mild conditions.

  • These catalysts facilitate tandem Knoevenagel/Michael/cyclization reactions leading to functionalized amino acid derivatives.
  • Such methods offer high yields, reduced reaction times, and environmentally friendly conditions.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes Reference
Reductive Amination 3-ethoxy-4-hydroxybenzaldehyde + methyl glycinate Sodium borohydride or sodium triacetoxyborohydride Ethanol, reflux or room temp ~90-95 Stepwise imine formation improves yield
Esterification + Amination 3-ethoxy-4-hydroxyphenylacetic acid Methanol, acid catalyst; amination reagents Fischer esterification, then amination 70-85 Two-step process; requires purification Inferred
MOF-Catalyzed Multi-Component Aromatic aldehydes, malononitrile/ethyl cyanoacetate, amines Basu-HDI MOF catalyst Reflux in ethanol 80-95 Green chemistry approach, high selectivity

Analytical Characterization and Purity

  • NMR Spectroscopy: $$ ^1H $$ NMR and $$ ^{13}C $$ NMR confirm the presence of ethoxy, hydroxy, amino, and ester groups.
  • Mass Spectrometry: Confirms molecular weight consistent with this compound.
  • Chromatography: Purification typically performed by silica gel column chromatography with solvent systems such as hexane/ethyl acetate or dichloromethane/ethyl acetate.
  • Yields: Most methods yield the target compound in the range of 70-95%, depending on the route and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(3-ethoxy-4-oxophenyl)acetate.

    Reduction: Formation of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The phenyl ring substituents significantly impact electronic distribution and steric hindrance. Key comparisons include:

Compound Name Substituents (Phenyl Ring) Ester Group Key Properties/Applications Reference
Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate 3-ethoxy, 4-OH Methyl High polarity; potential H-bond donor/acceptor
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate 3-Br, 4-OCH₃ Ethyl Electron-withdrawing Br increases reactivity; methoxy enhances lipophilicity
Methyl 2-amino-2-(4-hydroxyphenyl)acetate 4-OH Methyl Reduced steric hindrance; strong H-bond donor
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl 4-F Methyl Electron-withdrawing F alters electronic density; chiral center critical for bioactivity
Methyl D-4-chlorophenylglycinate HCl 4-Cl Methyl Chlorine enhances stability; used in peptide synthesis

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 3-ethoxy and 4-OH groups in the target compound create a balance of electron-donating (ethoxy) and H-bonding (hydroxyl) properties, contrasting with halogenated analogs (e.g., Br, Cl, F), which are electron-withdrawing .

Solubility and Lipophilicity

  • Hydroxyl vs. Methoxy Groups: The 4-OH group in the target compound enhances water solubility compared to methoxy-substituted analogs (e.g., Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate) .
  • Ester Group Influence: Methyl esters generally exhibit lower lipophilicity than ethyl esters, as seen in Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate, which may favor membrane permeability .

Biological Activity

Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Amino Group : Contributes to its interaction with biological targets.
  • Ethoxy Group : Enhances lipophilicity, potentially improving bioavailability.
  • Hydroxyphenyl Group : May play a crucial role in antioxidant activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity, influence signal transduction pathways, or act as a receptor agonist or antagonist.

Biological Activities

Research has indicated several areas where this compound exhibits notable biological activities:

  • Antiproliferative Effects :
    • Studies have shown that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. For instance, related compounds have demonstrated IC50 values in the low nanomolar range, indicating potent activity against cancer cells .
  • Antioxidant Properties :
    • The hydroxy group in the phenyl ring suggests potential antioxidant activity, which can protect cells from oxidative stress. This property is important in preventing cellular damage and may contribute to its anticancer effects.
  • Antimicrobial Activity :
    • Compounds structurally related to this compound have shown antimicrobial properties, particularly against molds like Aspergillus niger. This suggests potential applications in preserving food and cosmetics .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • In a study examining the antiproliferative effects of related compounds, it was found that certain derivatives inhibited cell proliferation significantly more than others. For example, one derivative showed an IC50 of 38 nM against A549 cells, indicating high potency .
CompoundCell LineIC50 (nM)
Compound AHeLa30
Compound BA54938
Compound CMDA-MB-231>100
  • Mechanistic Insights :
    • Detailed mechanistic studies revealed that treatment with certain derivatives led to G2/M cell cycle arrest in HeLa cells, indicating that these compounds may interfere with mitotic processes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenol derivatives. Key steps include:

  • Esterification : Using methanol and acid catalysts (e.g., H₂SO₄) to esterify the carboxylic acid precursor.
  • Amino Group Introduction : Reductive amination or nucleophilic substitution, requiring catalysts like palladium or nickel .
  • Reaction Optimization : Flow microreactor systems improve efficiency and sustainability compared to batch processes by enhancing heat/mass transfer .
  • Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (5–10 mol%) significantly impact yield (reported 60–85%) and purity (HPLC >95%) .

Q. How is the molecular structure of this compound characterized, and which spectroscopic/analytical techniques are most effective?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.7–7.2 ppm, ethoxy group at δ 1.3–1.5 ppm) and carbon backbone .
  • IR : Confirms ester C=O (1720–1740 cm⁻¹) and phenolic O-H (3200–3400 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting intramolecular hydrogen bonds between the amino and hydroxyl groups .
  • HPLC-MS : Validates purity and molecular weight (e.g., [M+H]⁺ = 240.1 m/z) .

Q. What initial biological activities have been reported for this compound, and how are these assays designed?

  • Methodological Answer :

  • Antibacterial Activity : Tested via broth microdilution (MIC values 8–32 µg/mL against S. aureus), with controls for solvent effects .
  • Enzyme Inhibition : Assayed against COX-2 or kinases using fluorogenic substrates (IC₅₀ ~10–50 µM) .
  • Cell-Based Assays : Cytotoxicity evaluated in cancer lines (e.g., MCF-7) via MTT assay, with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation at the phenyl ring) influence bioactivity, and what structure-activity relationship (SAR) principles apply?

  • Methodological Answer : Systematic SAR studies compare analogs with substituent changes (Table 1):

Substituent PositionFunctional GroupBioactivity Trend
3-Ethoxy, 4-OHReferenceAntibacterial (MIC 16 µg/mL)
3-Bromo, 4-OHIncreased bulkReduced solubility, lower activity
3-Fluoro, 4-OCH₃Enhanced lipophilicityImproved CNS penetration
  • Key SAR Insights :
  • Electron-withdrawing groups (e.g., Br, F) enhance enzyme inhibition but reduce solubility.
  • Methoxy/ethoxy groups improve membrane permeability via increased lipophilicity (logP ~1.5–2.5) .

Q. What experimental strategies resolve contradictions in reported biological activities of analogs with varying substituents?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites, explaining potency differences (e.g., 3-ethoxy vs. 3-bromo analogs in COX-2 inhibition) .
  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) to differentiate true activity from artifact .

Q. How does this compound interact with biological targets at the molecular level, and what techniques elucidate these mechanisms?

  • Methodological Answer :

  • Molecular Docking : Predicts binding to COX-2’s hydrophobic pocket (binding energy −8.5 kcal/mol) via π-π stacking with Phe residues .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (Kd ~1–10 µM) to purified enzymes .
  • Cellular Imaging : Confocal microscopy tracks compound localization (e.g., mitochondrial accumulation in cancer cells) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Methodological Answer :

  • Batch-to-Batch Variability : Addressed via process analytical technology (PAT) monitoring (e.g., in-line FTIR for reaction progress) .
  • Purification Issues : Use simulated moving bed (SMB) chromatography for high-purity (>99%) bulk material .
  • Yield Optimization : Switch from batch to continuous flow reactors for improved heat control and reproducibility .

Data Analysis and Interpretation

Q. How are computational methods integrated with experimental data to guide derivative design?

  • Methodological Answer :

  • QSAR Models : Predict logP and pKa using software (e.g., MarvinSuite) to prioritize analogs with optimal solubility and bioavailability .
  • Free Energy Perturbation (FEP) : Estimates relative binding affinities for substituent modifications (e.g., ethoxy vs. methoxy) .
  • ADMET Prediction : Tools like SwissADME forecast metabolic liabilities (e.g., CYP450 inhibition) early in design .

Tables for Key Comparisons

Table 1 : Comparison of Analogs and Bioactivity Trends

Compound NameSubstituentsBioactivity (IC₅₀/MIC)Key Reference
Methyl 2-amino-2-(3-ethoxy-4-OH-phenyl)acetate3-OEt, 4-OHMIC = 16 µg/mL (S. aureus)
Methyl 2-amino-2-(3-Br-4-OH-phenyl)acetate3-Br, 4-OHCOX-2 IC₅₀ = 25 µM
Ethyl 2-amino-2-(3-F-4-OCH₃-phenyl)acetate3-F, 4-OCH₃LogP = 2.1; CNS penetration

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